molecular formula C10H18N2O2 B4947336 6-Hexyl-1,3-diazinane-2,4-dione

6-Hexyl-1,3-diazinane-2,4-dione

Cat. No.: B4947336
M. Wt: 198.26 g/mol
InChI Key: DLIWSMITPYTIOP-UHFFFAOYSA-N
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Description

6-Hexyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexyl-1,3-diazinane-2,4-dione typically involves the reaction of hexylamine with a suitable diketone under controlled conditions. One common method involves the use of succinic anhydride as a reactant, which reacts with hexylamine to form the desired diazinane derivative . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The diazinane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.

Scientific Research Applications

6-Hexyl-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hexyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane-2,4-dione: A similar compound with a different alkyl group.

    Piperazine: Another diazinane derivative with different substituents.

    Hexahydropyrimidine: A related compound with a similar ring structure but different nitrogen positioning.

Uniqueness

6-Hexyl-1,3-diazinane-2,4-dione is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it suitable for applications where other diazinane derivatives may not be as effective.

Properties

IUPAC Name

6-hexyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-3-4-5-6-8-7-9(13)12-10(14)11-8/h8H,2-7H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIWSMITPYTIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332045
Record name 6-hexyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99977-02-3
Record name 6-hexyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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